Antifungal agent 38

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

抗真菌剤38は、真菌感染症の治療に有望な結果を示した新規化合物です。この化合物は、抗真菌剤耐性の増大に対処するために設計された新世代の抗真菌剤の一部です。幅広い真菌病原体に特に効果的で、抗真菌剤の武器庫に貴重な追加となっています。

準備方法

合成経路と反応条件: 抗真菌剤38の合成は、さまざまな有機反応によって重要な中間体の形成を含む、複数ステップのプロセスです。最初のステップは通常、コア構造の調製を含み、その後、特定の抗真菌部分の導入のための官能基化が行われます。これらの反応で使用される一般的な試薬には、ハロゲン化剤、酸化剤、および望ましい生成物の形成を促進する触媒が含まれます。

工業生産方法: 抗真菌剤38の工業生産は、実験室合成からスケールアップされ、一貫性と純度が保証されています。このプロセスには、化合物の効力を維持するための厳格な品質管理対策が含まれます。大規模生産では、反応条件を最適化し、収率を高めるために、多くの場合、連続フロー反応器が使用されます。

化学反応の分析

反応の種類: 抗真菌剤38は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、化合物の活性化に不可欠であり、多くの場合、過酸化水素や過マンガン酸カリウムなどの酸化剤が含まれます。

還元: 還元反応は、特定の官能基を修飾するために使用され、化合物の抗真菌特性を強化します。

置換: 置換反応、特に求核置換反応は、化合物の活性を強化するさまざまな官能基を導入するために使用されます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: 炭素上のパラジウム、酸化白金。

生成される主要な生成物: これらの反応から生成される主要な生成物には、抗真菌剤38のさまざまな誘導体が含まれ、それぞれがその全体的な抗真菌効力に寄与する独自の特性を持っています。

4. 科学研究への応用

抗真菌剤38は、科学研究で幅広い用途があります。

化学: 抗真菌作用と耐性のメカニズムを研究するためのモデル化合物として使用されます。

生物学: 真菌細胞構造と代謝経路への影響について調査されています。

医学: 従来の抗真菌薬に耐性のある真菌感染症を含む、さまざまな真菌感染症の潜在的な治療法として研究されています。

工業: さまざまな環境での真菌の成長を防ぐために、抗真菌コーティングや材料の開発に使用されています。

科学的研究の応用

Antifungal Agent 38 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the mechanisms of antifungal action and resistance.

Biology: Investigated for its effects on fungal cell structures and metabolic pathways.

Medicine: Explored as a potential treatment for various fungal infections, particularly those resistant to conventional antifungal drugs.

Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various environments.

作用機序

抗真菌剤38の作用機序には、真菌細胞膜合成経路の重要な酵素の阻害が含まれます。具体的には、エルゴステロールの生成に不可欠な酵素であるラノステロール14α-デメチラーゼを標的とします。エルゴステロールは、真菌細胞膜の重要な構成要素です。この酵素を阻害することにより、抗真菌剤38は真菌細胞膜の完全性を破壊し、細胞死につながります。

類似の化合物:

アゾール系: これらの化合物は、ラノステロール14α-デメチラーゼも標的としますが、化学構造と活性スペクトルが異なります。

エキノカンジン系: これらは、β-(1,3)-D-グルカンの合成を阻害し、膜ではなく真菌細胞壁に影響を与えます。

ポリエン系: これらはエルゴステロールに直接結合し、真菌細胞膜に孔を開けます。

抗真菌剤38の独自性: 抗真菌剤38は、その広域スペクトル活性と耐性真菌株に対する有効性によって際立っています。その独特の化学構造により、標的酵素への浸透と結合が向上し、強力な抗真菌剤となっています。

類似化合物との比較

Azoles: These compounds also target lanosterol 14α-demethylase but differ in their chemical structure and spectrum of activity.

Echinocandins: These inhibit β-(1,3)-D-glucan synthesis, affecting the fungal cell wall rather than the membrane.

Polyenes: These bind to ergosterol directly, creating pores in the fungal cell membrane.

Uniqueness of Antifungal Agent 38: this compound stands out due to its broad-spectrum activity and effectiveness against resistant fungal strains. Its unique chemical structure allows for better penetration and binding to the target enzyme, making it a potent antifungal agent.

特性

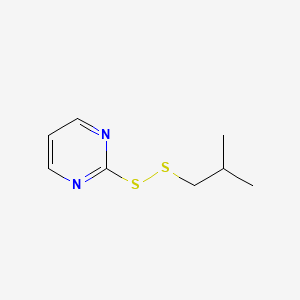

分子式 |

C8H12N2S2 |

|---|---|

分子量 |

200.3 g/mol |

IUPAC名 |

2-(2-methylpropyldisulfanyl)pyrimidine |

InChI |

InChI=1S/C8H12N2S2/c1-7(2)6-11-12-8-9-4-3-5-10-8/h3-5,7H,6H2,1-2H3 |

InChIキー |

XNFUTLIRHQFFDP-UHFFFAOYSA-N |

正規SMILES |

CC(C)CSSC1=NC=CC=N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)

![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)